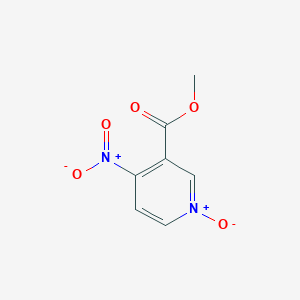

3-(Methoxycarbonyl)-4-nitropyridine 1-oxide

Description

Properties

IUPAC Name |

methyl 4-nitro-1-oxidopyridin-1-ium-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(10)5-4-8(11)3-2-6(5)9(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODFPKVAEMKPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide typically involves the nitration of 3-(Methoxycarbonyl)pyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or other suitable oxidizing agents to introduce the N-oxide functional group.

Industrial Production Methods

Industrial production of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration and oxidation steps are optimized to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The N-oxide functional group can be further oxidized to form higher oxidation states.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 3-(Methoxycarbonyl)-4-aminopyridine 1-oxide.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Building Block in Synthesis:

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its nitro group can undergo reduction to form amines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. The methoxycarbonyl group can be utilized to introduce carboxylic acid functionalities upon hydrolysis, expanding the synthetic utility of the compound .

2.2. Cycloaddition Reactions:

Research has demonstrated that 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide can participate in cycloaddition reactions, forming heterocyclic compounds that are often biologically active. For instance, it has been used in the synthesis of pyridine-based heterocycles through [3+2] cycloaddition reactions with suitable dipolarophiles .

Medicinal Chemistry Applications

3.1. Antimicrobial Activity:

Studies have indicated that derivatives of nitropyridine compounds exhibit significant antimicrobial properties. The presence of the nitro group is essential for this activity, making 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide a candidate for developing new antimicrobial agents .

3.2. Anticancer Research:

Recent investigations into the anticancer potential of nitropyridine derivatives have highlighted their ability to inhibit specific cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, suggesting that this compound could be explored further for anticancer drug development .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study A: Synthesis of Pyridine Derivatives | Demonstrated efficient synthesis of various pyridine derivatives using 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide as a precursor | Highlights its role as a versatile building block |

| Study B: Antimicrobial Testing | Showed that derivatives exhibited significant activity against Gram-positive bacteria | Supports potential pharmaceutical applications |

| Study C: Anticancer Activity | Found that the compound induced apoptosis in cultured cancer cells | Suggests further exploration in cancer therapy |

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The N-oxide functional group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions contribute to the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide to other nitropyridine derivatives are critical for understanding its chemical behavior and applications. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations:

- Electrophilic Reactivity: The nitro group in 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide enhances its susceptibility to nucleophilic substitution, similar to 4-nitropyridine 1-oxide .

- Biological Activity: 4-Nitropyridine 1-oxide derivatives exhibit dose-dependent mutagenicity and carcinogenicity. For instance, 4-nitropyridine 1-oxide induces DNA-protein complex scission in mouse fibroblasts at 1×10⁻⁵ M, while 3-methyl-4-nitropyridine 1-oxide requires higher concentrations (>5×10⁻⁵ M) for similar effects . The methoxycarbonyl group in the target compound may reduce direct DNA interaction due to steric hindrance, though specific toxicological data are lacking.

- Electrochemical Behavior: Both 4-nitropyridine 1-oxide and 4-cyanopyridine 1-oxide exhibit nearly identical redox potentials (+0.52 V vs +0.53 V), indicating comparable electron-withdrawing effects of nitro and cyano groups .

Biological Activity

3-(Methoxycarbonyl)-4-nitropyridine 1-oxide is a compound that belongs to the class of nitropyridine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

3-(Methoxycarbonyl)-4-nitropyridine 1-oxide features a nitro group and a methoxycarbonyl moiety attached to a pyridine ring. The presence of these functional groups enhances its reactivity and interaction with biological targets. The molecular structure can be represented as follows:

Antimicrobial Activity

Nitropyridine derivatives, including 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide, have demonstrated significant antimicrobial properties. Studies have shown that compounds within this class exhibit bactericidal effects against various strains of bacteria. For instance, research indicates that related nitropyridine N-oxides possess broad-spectrum antibacterial activity, which is attributed to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Table 1: Antimicrobial Activity of Nitropyridine Derivatives

| Compound | Activity Type | Target Organisms | MIC (µM) |

|---|---|---|---|

| 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide | Antibacterial | E. coli, S. aureus | <10 |

| 4-Nitropyridine N-oxide | Antibacterial | Gram-positive and Gram-negative | <15 |

| 2-Ethyl-4-nitropyridine N-oxide | Antifungal | Candida spp. | <20 |

Antiviral Activity

Recent studies have highlighted the potential of nitropyridine derivatives as antiviral agents. Specifically, compounds similar to 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide have been investigated for their inhibitory effects on HIV-1 integrase and other viral enzymes. These compounds may disrupt viral replication by targeting critical enzymatic functions necessary for viral propagation .

Table 2: Antiviral Potency of Nitropyridine Derivatives

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide | HIV-1 | 0.5 |

| Related Nitropyridines | Influenza A | 1.2 |

| Pyridine N-Oxides | SARS-CoV | <2 |

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of nitropyridine derivatives have also been documented in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell cycle progression .

Table 3: Cytotoxicity Profiles in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide | MCF-7 (breast cancer) | 3.0 |

| Related Nitropyridines | HeLa (cervical cancer) | 2.5 |

| Other Nitrogen Heterocycles | A549 (lung cancer) | >10 |

The biological activity of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide can be attributed to several mechanisms:

- Oxidative Stress Induction : The nitro group can generate reactive oxygen species (ROS), leading to oxidative damage in target cells.

- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in critical metabolic pathways.

- Membrane Disruption : The amphiphilic nature of these compounds allows them to integrate into lipid membranes, compromising cellular integrity.

Case Studies

A recent study investigated the effects of various nitropyridine derivatives on cancer cell lines, revealing that the presence of the methoxycarbonyl group significantly enhanced cytotoxicity compared to other substitutions . Furthermore, a clinical evaluation showed promising results in using these compounds as adjunct therapies in combination with existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or condensation reactions. For example, refluxing 3-bromo-4-nitropyridine 1-oxide with a methoxycarbonyl precursor in acetonitrile at 80°C for 2 hours, followed by purification via flash chromatography (EtOAc/hexane gradient) . Nitration of pyridine derivatives under controlled conditions (e.g., mixed acid systems) may also introduce the nitro group. Ensure inert atmosphere and monitor reaction progress via TLC.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- 1H NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.86 ppm for nitro-substituted pyridine protons) and methoxycarbonyl singlet (δ ~3.78 ppm) .

- UV-Vis Spectroscopy : Assign electronic transitions by comparing experimental λmax with calculated transition energies using semiempirical methods like the R method or TD-DFT .

- ESR : Detect radical intermediates (if formed) during reduction or photochemical studies, correlating hyperfine splitting constants with computational predictions .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Disposal : Incinerate in a chemical incinerator with afterburner/scrubber to minimize environmental release .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational electronic transition assignments?

- Methodological Answer :

- Perform multivariate analysis combining UV-Vis, ESR, and cyclic voltammetry data.

- Use quantum mechanical methods (e.g., R method, TD-DFT) to calculate oscillator strengths and transition polarizations. Discrepancies often arise from solvent effects or basis set limitations; refine calculations using implicit solvation models (e.g., COSMO) .

- Cross-validate with substituent-dependent trends (e.g., nitro group’s electron-withdrawing effect on transition energies).

Q. What electrochemical properties can be studied via cyclovoltammetry?

- Methodological Answer :

- Experimental Setup : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M TBAPF6 as supporting electrolyte.

- Key Parameters : Scan rates (0.05–1 V/s) to assess reversibility. For 4-(methoxycarbonyl)pyridine 1-oxide, differential pulse voltammetry revealed reduction potentials at -1.5 V vs Fc+/Fc, attributed to nitro group reduction .

- Data Interpretation : Correlate reduction potentials with Hammett σ constants to evaluate substituent effects.

Q. How to optimize crystallization for single-crystal X-ray diffraction?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation. For 3-methyl-4-nitropyridine 1-oxide, ethanol yielded high-quality crystals .

- Temperature Control : Gradual cooling (0.5°C/hour) minimizes defects.

- Seeding : Introduce microcrystals to induce nucleation. Characterize crystal packing to assess π-π interactions or hydrogen bonding.

Q. How do nitro and methoxycarbonyl groups direct reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Acts as a meta-directing substituent, facilitating nucleophilic aromatic substitution at the 2- or 6-positions.

- Methoxycarbonyl Group : Electron-withdrawing nature stabilizes intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

- Case Study : In diaryl ether synthesis, the nitro group’s electron deficiency enhances electrophilicity, enabling displacement by phenoxide nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.